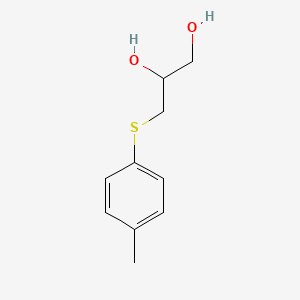

3-(p-Tolylthio)-1,2-propanediol

Description

Its molecular formula is inferred as C₁₀H₁₄O₂S (based on substitution patterns from phenylthio analogs ). Key properties include a melting point range of 66.5–67.5°C (similar to its phenylthio analog) and a molecular weight of 198.28 g/mol. The compound’s structure combines hydrophilic diol groups with a hydrophobic aromatic thioether moiety, enabling unique solubility and reactivity profiles.

Properties

CAS No. |

63991-89-9 |

|---|---|

Molecular Formula |

C10H14O2S |

Molecular Weight |

198.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)sulfanylpropane-1,2-diol |

InChI |

InChI=1S/C10H14O2S/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |

InChI Key |

VXZROHSBOPRPGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-propanediol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 1,2-propanediol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group in 1,2-propanediol by the thiol group in 4-methylthiophenol. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1,2-propanediol, 3-[(4-methylphenyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding alcohols or thiols.

Substitution: The hydroxyl groups in the 1,2-propanediol backbone can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Applications

Polyhydroxyurethanes and Hydrogels

- 3-(p-Tolylthio)-1,2-propanediol is utilized in the synthesis of polyhydroxyurethanes and semi-interpenetrating networks (semi-IPN) hydrogels. These materials are crucial for biomedical applications due to their enhanced mechanical properties and biocompatibility. For instance, Carbajo-Gordillo et al. (2024) demonstrated that incorporating this compound into hydrogels significantly improved their performance for drug delivery systems.

Nanoparticle Functionalization

- The compound facilitates the functionalization of nanoparticles, particularly iron oxide nanoparticles. Sidhu et al. (2024) highlighted its role in biotechnological applications where enzymes are directly bound to nanoparticles, enhancing their catalytic efficiency and stability.

Polymer Synthesis

Shape Memory Polyurethanes

- In polymer chemistry, 3-(p-Tolylthio)-1,2-propanediol is employed in the synthesis of shape memory polyurethanes through thiol-ene click reactions. Lee and Kim (2023) reported that these polymers exhibit excellent shape recovery properties, making them suitable for various applications including smart textiles and medical devices.

Synthesis of Phosphorylcholine Monomers

- The compound is also used to synthesize functional phosphorylcholine monomers via click reactions. Hao et al. (2023) noted that these monomers could be incorporated into biomaterials to enhance their hydrophilicity and biocompatibility, which is essential for applications in tissue engineering.

Advanced Material Manufacturing

Low-Temperature Nanophosphor Synthesis

- 3-(p-Tolylthio)-1,2-propanediol plays a critical role in the low-temperature synthesis of europium-doped yttrium oxide nanophosphors. Patwardhan et al. (2023) emphasized its importance in developing materials for near-ultraviolet light-emitting diodes, which are increasingly used in lighting and display technologies.

Data Tables

The following table summarizes the key applications of 3-(p-Tolylthio)-1,2-propanediol along with relevant studies:

| Application | Description | Key Studies |

|---|---|---|

| Polyhydroxyurethanes | Used in hydrogels for drug delivery and tissue engineering | Carbajo-Gordillo et al., 2024 |

| Nanoparticle Functionalization | Facilitates enzyme binding on nanoparticles for enhanced catalytic activity | Sidhu et al., 2024 |

| Shape Memory Polyurethanes | Synthesis through thiol-ene click reactions with excellent shape recovery | Lee and Kim, 2023 |

| Phosphorylcholine Monomers | Enhances biomaterial properties for tissue engineering | Hao et al., 2023 |

| Low-Temperature Nanophosphor Synthesis | Critical for developing materials used in UV light-emitting diodes | Patwardhan et al., 2023 |

Case Studies

- Case Study on Hydrogels : A study by Carbajo-Gordillo et al. (2024) investigated the incorporation of 3-(p-Tolylthio)-1,2-propanediol into polyhydroxyurethane-based hydrogels. The results indicated significant improvements in mechanical strength and drug release profiles compared to traditional hydrogels.

- Nanoparticle Application : Sidhu et al. (2024) explored the functionalization of iron oxide nanoparticles using this compound. The study demonstrated that enzyme activity was enhanced by up to 50% when enzymes were immobilized onto the nanoparticles compared to free enzymes.

- Shape Memory Polymers : Lee and Kim (2023) conducted experiments on shape memory polyurethanes synthesized with 3-(p-Tolylthio)-1,2-propanediol. Their findings revealed that these polymers could recover their original shape after deformation at temperatures as low as room temperature.

Mechanism of Action

The mechanism of action of 1,2-propanediol, 3-[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Propanediol (Propylene Glycol)

- Structure : Lacks the thioether and aromatic groups, containing only two hydroxyl groups on adjacent carbons.

- Properties : Liquid at room temperature (mp: -59°C) , highly hydrophilic, and miscible with water.

- Applications : Widely used as a solvent, antifreeze, and food additive (E1520) .

- Key Difference : 3-(p-Tolylthio)-1,2-propanediol’s thioether group reduces hydrophilicity compared to 1,2-propanediol, limiting its use in aqueous systems but enhancing compatibility with organic matrices.

3-(Phenylthio)-1,2-propanediol

- Structure : Similar to the target compound but replaces the p-tolyl group with a phenyl group.

- Properties : Melting point 66.5–67.5°C , molecular weight 184.26 g/mol .

- Key Difference : The absence of a methyl group on the aromatic ring reduces steric hindrance and slightly decreases hydrophobicity compared to the p-tolylthio derivative.

3-(m-Tolyloxy)-1,2-propanediol

- Structure : Substitutes the thioether (-S-) with an ether (-O-) and uses a meta-methyl-substituted benzene ring.

- Properties : Higher polarity due to the oxygen atom, leading to stronger hydrogen bonding .

- Applications : Used in pharmacological studies as a muscle relaxant precursor .

- Key Difference : The ether linkage increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the thioether analog.

3-(Butylthio)-1,2-propanediol

- Structure : Features a linear butylthio group instead of an aromatic thioether.

- Safety : Classified as hazardous under GHS due to skin/eye irritation risks .

- Key Difference : The aliphatic thioether reduces aromatic interactions, making it less stable in high-temperature applications compared to the p-tolylthio derivative.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Propanediol Derivatives

*LogP values estimated based on substituent contributions.

Research Findings and Industrial Relevance

- Hydrogen Bonding and Solubility : The thioether group in 3-(p-Tolylthio)-1,2-propanediol reduces hydrogen-bonding capacity compared to glycerol or 1,2-propanediol, as seen in adsorption studies where diols with fewer -OH groups (e.g., 1,2-propanediol) show lower interactions with activated carbon .

- Synthetic Utility: Thioether-containing diols are valuable in synthesizing sulfur-linked polymers and pharmaceutical intermediates. For example, 3-(Phenylthio)-1,2-propanediol is a precursor in organocatalytic reactions .

- Thermal Stability : Aromatic thioethers like 3-(p-Tolylthio)-1,2-propanediol exhibit higher thermal stability than aliphatic analogs (e.g., 3-(Butylthio)-1,2-propanediol), making them suitable for high-temperature processes .

Biological Activity

3-(p-Tolylthio)-1,2-propanediol is a compound that has garnered attention for its potential biological activity. Understanding its effects on biological systems is crucial for evaluating its applications in pharmaceuticals and other fields. This article reviews the current knowledge regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

3-(p-Tolylthio)-1,2-propanediol has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H14OS |

| Molecular Weight | 182.28 g/mol |

| CAS Number | 63991-89-9 |

| IUPAC Name | 3-(p-tolylthio)-1,2-propanediol |

The biological activity of 3-(p-Tolylthio)-1,2-propanediol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors within biological systems. The thioether group in the compound may facilitate interactions through sulfur bonding, enhancing its affinity for specific proteins or enzymes.

Antioxidant Activity

Research indicates that compounds similar to 3-(p-Tolylthio)-1,2-propanediol exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and may contribute to the prevention of various diseases.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.

Antimicrobial Properties

Preliminary findings suggest that 3-(p-Tolylthio)-1,2-propanediol exhibits antimicrobial activity against a range of pathogens. This property could be beneficial in developing new antimicrobial agents.

Study on Antioxidant Effects

A study published in a peer-reviewed journal evaluated the antioxidant capacity of 3-(p-Tolylthio)-1,2-propanediol using various assays. The results demonstrated that the compound significantly scavenged free radicals compared to control groups, indicating its potential as a natural antioxidant agent .

Enzyme Inhibition Assay

In a separate investigation focused on enzyme inhibition, 3-(p-Tolylthio)-1,2-propanediol was tested against AChE. The results showed that the compound effectively inhibited AChE activity in vitro, suggesting its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Toxicological Assessments

Toxicity studies are essential to evaluate the safety of 3-(p-Tolylthio)-1,2-propanediol for potential therapeutic use. Initial assessments indicate that the compound has a high LD50 value (>5000 mg/kg), suggesting low acute toxicity . However, further chronic toxicity studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.